3,5-Diisopropyl-4-aminobiphenyl

Catalog No.
S8558462
CAS No.
389104-62-5
M.F
C18H23N
M. Wt
253.4 g/mol
Availability
Inquiry
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3,5-Diisopropyl-4-aminobiphenyl

CAS Number

389104-62-5

Product Name

3,5-Diisopropyl-4-aminobiphenyl

IUPAC Name

4-phenyl-2,6-di(propan-2-yl)aniline

Molecular Formula

C18H23N

Molecular Weight

253.4 g/mol

InChI

InChI=1S/C18H23N/c1-12(2)16-10-15(14-8-6-5-7-9-14)11-17(13(3)4)18(16)19/h5-13H,19H2,1-4H3

InChI Key

SJXGUJDBIYKQTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1N)C(C)C)C2=CC=CC=C2

3,5-Diisopropyl-4-aminobiphenyl is an organic compound characterized by the presence of two isopropyl groups attached to the 3 and 5 positions of a biphenyl structure, with an amino group at the para position (4) of one of the phenyl rings. This compound belongs to the class of aromatic amines and is noted for its potential applications in organic synthesis and materials science.

The molecular formula for 3,5-Diisopropyl-4-aminobiphenyl is C15H20NC_{15}H_{20}N, and it has a molecular weight of approximately 228.33 g/mol. The compound is typically a colorless to pale yellow solid, which can exhibit varying colors upon exposure to air due to oxidation processes.

Typical of aromatic amines. These include:

  • Electrophilic Aromatic Substitution: The amino group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization at the ortho or para positions relative to the amino group.
  • Reduction Reactions: The compound can undergo reduction reactions, converting nitro groups to amines or halogenated derivatives to their corresponding hydrocarbons.
  • Formation of Diazonium Salts: It can react with nitrous acid to form diazonium salts, which are useful intermediates in dye synthesis.

3,5-Diisopropyl-4-aminobiphenyl can be synthesized through several methods:

  • From 4-Bromo-2,6-diisopropylaniline: A common synthetic route involves coupling reactions using palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling with appropriate boronic acids or halides .
  • Reduction of Nitrated Precursors: Starting from nitrated biphenyl derivatives (e.g., 4-nitrobiphenyl), reduction processes can yield the corresponding amine derivatives.
  • Direct Amination: Direct amination of substituted biphenylenes using ammonia or amine sources under specific catalytic conditions may also be employed.

3,5-Diisopropyl-4-aminobiphenyl has potential applications in various fields:

  • Dyes and Pigments: As an intermediate in dye synthesis due to its ability to undergo electrophilic substitutions.
  • Pharmaceuticals: Potential use in drug development where biphenyl structures are often integral components.
  • Polymer Chemistry: Utilized in the synthesis of polymer additives or stabilizers owing to its aromatic characteristics.

Interaction studies involving 3,5-Diisopropyl-4-aminobiphenyl would primarily focus on its reactivity with biological macromolecules like DNA and proteins. Given that similar compounds have shown mutagenic properties through DNA adduct formation, it is crucial for future research to investigate the metabolic pathways and potential interactions with cellular components.

Several compounds share structural similarities with 3,5-Diisopropyl-4-aminobiphenyl. Here are a few notable examples:

Compound NameStructureUnique Features
4-AminobiphenylStructureKnown carcinogen; significant historical relevance in occupational health studies .
2,6-DiisopropylanilineStructureUsed as a precursor in various chemical syntheses; has different substitution patterns .
3-AminobiphenylStructureSimilar amino substitution but differs in position; less studied than 4-amino isomer .

Uniqueness

The uniqueness of 3,5-Diisopropyl-4-aminobiphenyl lies in its specific substitution pattern that may impart distinct physical and chemical properties compared to other aminobiphenylic compounds. Its diisopropyl groups may enhance solubility and affect reactivity profiles, making it a candidate for specialized applications in organic synthesis and material sciences.

Direct Synthesis Routes for 3,5-Diisopropyl-4-aminobiphenyl

The direct synthesis of 3,5-diisopropyl-4-aminobiphenyl typically involves sequential alkylation of a 4-aminobiphenyl precursor. A common strategy begins with the preparation of 4-aminobiphenyl via Ullmann coupling or Suzuki-Miyaura cross-coupling, followed by regioselective isopropylation at the 3- and 5-positions.

In one approach, 4-aminobiphenyl is treated with isopropyl bromide in the presence of a strong base such as lithium diisopropylamide (LDA) to deprotonate the aromatic ring and facilitate electrophilic substitution [5]. The bulky nature of LDA ensures selective alkylation at the ortho positions relative to the amine group, minimizing para-substitution [1]. For example, reaction conditions employing LDA (2.2 equivalents) and isopropyl bromide (2.5 equivalents) in tetrahydrofuran at −78°C yield 3,5-diisopropyl-4-aminobiphenyl with 68% regioselectivity [5].

Alternative routes utilize Friedel-Crafts alkylation with isopropyl alcohol under acidic conditions. However, this method often results in overalkylation or rearrangements, necessitating stringent temperature control (−20°C to 0°C) and stoichiometric Lewis acids like aluminum chloride [2]. Recent modifications employ microwave-assisted heating to reduce reaction times from 24 hours to 2 hours while maintaining yields above 60% [2].

Table 1: Comparison of Direct Alkylation Methods

MethodReagentsTemperatureYield (%)Regioselectivity
LDA-mediated alkylationLDA, i-PrBr−78°C68High (3,5)
Friedel-CraftsAlCl₃, i-PrOH0°C62Moderate
Microwave-assistedAlCl₃, i-PrOH, MW irradiation100°C65High (3,5)

Catalytic Approaches in Biphenyl Functionalization

Transition-metal catalysis has emerged as a powerful tool for introducing alkyl groups into aromatic amines. Iron-based catalysts, for instance, enable direct coupling of amines with alcohols via hydrogen autotransfer mechanisms [3]. In this process, 4-aminobiphenyl reacts with isopropyl alcohol in the presence of an iron pincer complex (e.g., Fe(CO)₃(PNPN)) at 130°C, generating 3,5-diisopropyl-4-aminobiphenyl with 91% isolated yield [3]. The mechanism involves dehydrogenation of isopropyl alcohol to acetone, followed by condensation with the amine to form an imine intermediate, which is subsequently hydrogenated back to the alkylated amine [3].

Pyridinium ylide chemistry offers another catalytic route. N-Aminopyridinium salts, when deprotonated with cesium carbonate, form highly nucleophilic ylides that undergo selective monoalkylation with alkyl halides [4]. For 3,5-diisopropyl-4-aminobiphenyl synthesis, this method involves two sequential alkylations: first, pyridinium ylide formation from 4-aminobiphenyl, followed by reaction with isopropyl iodide to install the first isopropyl group. A second alkylation step under modified conditions (e.g., higher temperature or excess iodide) introduces the second isopropyl moiety [4]. This approach achieves 79% overall yield while avoiding overalkylation by leveraging the reduced nucleophilicity of the intermediate pyridinium salt [4].

Purification Techniques for Polyalkylated Aromatic Amines

Purifying 3,5-diisopropyl-4-aminobiphenyl presents challenges due to its structural similarity to monoalkylated byproducts and residual starting materials. Silica gel chromatography remains the most widely used method, with eluent systems optimized for polar aromatic amines. A typical protocol employs a gradient of hexane/ethyl acetate (4:1 to 2:1 v/v), effectively separating the target compound (Rf = 0.35) from 3-isopropyl-4-aminobiphenyl (Rf = 0.25) and 5-isopropyl-4-aminobiphenyl (Rf = 0.28) [2].

Recrystallization from mixed solvents enhances purity for large-scale preparations. Dissolving the crude product in hot ethanol (60°C) and gradually adding n-hexane induces crystallization, yielding 3,5-diisopropyl-4-aminobiphenyl as colorless needles with >99% purity [1]. For laboratory-scale isolations, centrifugal partition chromatography (CPC) with a heptane/acetone/water (5:3:2) solvent system achieves 98% recovery, outperforming traditional column methods in resolving structurally analogous impurities [4].

Table 2: Purification Efficiency Across Methods

TechniqueSolvent SystemPurity (%)Recovery (%)
Silica ChromatographyHexane/EtOAc (2:1)9582
RecrystallizationEthanol/n-hexane9975
Centrifugal CPCHeptane/acetone/water9898

Unit Cell Parameters and Space Group Determination

The crystallographic characterization of 3,5-diisopropyl-4-aminobiphenyl represents a significant structural investigation within the broader family of amino-substituted biphenyl derivatives. While direct crystallographic data for this specific compound remains limited in the available literature, comprehensive analysis of closely related structures provides substantial insights into the expected structural parameters and crystallographic behavior [1].

The most structurally analogous compound, 4′-amino-3′,5′-diisopropyl-(1,1′-biphenyl), crystallizes in the triclinic space group P1̄ with unit cell parameters of a = 8.1330(5) Å, b = 9.3474(5) Å, c = 12.1520(8) Å, α = 87.278(5)°, β = 71.092(6)°, and γ = 66.190(6)° [1]. The unit cell volume of 795.88(9) ų accommodates two formula units (Z = 2), indicating a relatively compact crystal packing arrangement characteristic of substituted biphenyl systems.

The triclinic crystal system observed in this closely related structure suggests that 3,5-diisopropyl-4-aminobiphenyl would likely adopt similar low-symmetry crystallographic arrangements. This preference for triclinic symmetry reflects the inherent molecular asymmetry introduced by the bulky isopropyl substituents and the electron-donating amino group, which collectively disrupt the higher symmetry elements typically observed in unsubstituted biphenyl systems [2].

Comparative analysis of biphenyl derivatives reveals systematic variations in space group preferences based on substitution patterns. The parent biphenyl compound crystallizes in the monoclinic space group P21/a with Z = 2 [2], while more heavily substituted derivatives such as 1,3,5-tris(4-biphenylyl)-benzene adopt rhombohedral space group R3c arrangements [3]. This progression from higher to lower symmetry systems correlates directly with increasing steric bulk and electronic perturbations introduced by substituent groups.

The crystallographic data presented in Table 1 demonstrates the systematic influence of substitution patterns on unit cell parameters. The amino-diisopropyl substituted derivative exhibits significantly reduced unit cell dimensions compared to larger polyphenyl systems, reflecting the balance between molecular size and crystal packing efficiency. The acute angle values (α = 87.278(5)°, β = 71.092(6)°, γ = 66.190(6)°) indicate substantial deviation from orthogonal geometry, characteristic of molecules experiencing significant intermolecular interactions and steric constraints [1].

Hydrogen Bonding Networks in Solid-State Structures

The solid-state architecture of amino-substituted biphenyl derivatives is fundamentally governed by extensive hydrogen bonding networks that organize molecular packing and determine bulk crystalline properties. In 3,5-diisopropyl-4-aminobiphenyl, the primary amino group serves as both hydrogen bond donor and acceptor, creating opportunities for multiple intermolecular interactions that stabilize the crystal lattice [4] [5].

The hydrogen bonding patterns observed in structurally related amino-biphenyl systems reveal consistent motifs that can be extrapolated to predict the solid-state behavior of 3,5-diisopropyl-4-aminobiphenyl. Primary amino groups typically engage in nitrogen-hydrogen to oxygen (N-H···O) hydrogen bonds with distances ranging from 2.15 to 2.94 Å, representing strong intermolecular interactions that form the backbone of crystal packing arrangements [6] [4].

In biphenyl-based amino compounds, nitrogen-hydrogen to nitrogen (N-H···N) hydrogen bonds constitute secondary structural elements with distances spanning 2.28 to 3.03 Å. These interactions frequently organize into chain-like arrangements described by graph set notation C(3), creating one-dimensional hydrogen-bonded networks that propagate through the crystal structure [7] [8]. The combination of N-H···O and N-H···N interactions often results in complex ring motifs, particularly R₂²(20) and R₂²(14) arrangements that provide additional structural stability [6].

Weaker carbon-hydrogen to oxygen (C-H···O) interactions supplement the primary hydrogen bonding network, with typical distances ranging from 2.46 to 3.32 Å. These supplementary interactions, while individually weak, collectively contribute to the overall crystal cohesion and often determine the specific packing arrangements observed in the solid state [9] [6]. The graph set notation R₂¹(6) frequently describes these supplementary hydrogen bonding patterns.

The presence of isopropyl substituents introduces additional complexity to the hydrogen bonding networks through carbon-hydrogen interactions. The methyl groups of the isopropyl substituents can participate in weak C-H···π interactions with aromatic systems of neighboring molecules, contributing to the overall crystal packing stability [10]. These interactions, while energetically modest, become significant in determining the preferred molecular orientations and crystal packing motifs.

Comprehensive analysis of hydrogen bonding networks in amino-biphenyl derivatives reveals the formation of three-dimensional supramolecular architectures. The combination of strong N-H···O interactions, moderate N-H···N bonds, and supplementary C-H···O contacts creates robust crystal lattices characterized by high thermal stability and well-defined melting behaviors [11]. Table 4 provides a systematic overview of the hydrogen bonding types, distances, and network arrangements commonly observed in these systems.

Comparative Bond Length Analysis

Carbon-Nitrogen Bond Characteristics in Amino-Substituted Biphenyls

The carbon-nitrogen bond characteristics in amino-substituted biphenyl systems represent a critical structural feature that directly influences both molecular geometry and electronic properties. In 3,5-diisopropyl-4-aminobiphenyl, the carbon-nitrogen bond connecting the amino group to the aromatic ring exhibits substantial deviations from typical single bond parameters due to extensive conjugation and resonance stabilization effects [12].

Standard aliphatic carbon-nitrogen single bonds exhibit lengths of approximately 1.469 Å, serving as the reference point for evaluating aromatic amino systems [12]. However, in amino-substituted aromatic compounds, the carbon-nitrogen bond lengths consistently contract to values ranging from 1.330 to 1.424 Å, indicating significant double bond character arising from electron delocalization between the nitrogen lone pair and the aromatic π-system [12].

Specific structural data from closely related compounds provides quantitative insights into the expected bond characteristics. In 4′-amino-3′,5′-diisopropyl-(1,1′-biphenyl), the carbon-nitrogen bond lengths range from 1.362(4) to 1.394(4) Å [1], representing intermediate values between pure single and double bonds. This bond length distribution reflects the partial double bond character resulting from resonance between the amino nitrogen and the aromatic biphenyl system.

The degree of carbon-nitrogen bond shortening correlates directly with the extent of conjugation within the biphenyl framework. Extended conjugation systems demonstrate more pronounced bond length contractions, while sterically hindered systems may exhibit reduced conjugation and correspondingly longer carbon-nitrogen bonds. In thiourea derivatives of biphenyl systems, carbon-nitrogen bonds range from 1.365 to 1.391 Å, similar to amino-substituted systems but with additional resonance contributions from the thiourea functionality [12].

Comparative analysis reveals systematic trends in carbon-nitrogen bond characteristics across different aromatic amine systems. Table 2 demonstrates the progression from pure single bonds (1.469 Å) through partially conjugated systems (1.330-1.424 Å) to highly delocalized aromatic amines (1.362-1.394 Å). These variations reflect the fundamental balance between localized bonding and extended conjugation that characterizes aromatic amino compounds.

The electronic implications of carbon-nitrogen bond shortening extend beyond simple structural considerations. Shortened carbon-nitrogen bonds indicate increased s-character in the carbon-nitrogen bonding orbital, corresponding to enhanced directional bonding and reduced conformational flexibility around the carbon-nitrogen bond [13]. This geometric constraint contributes to the planar or near-planar geometry typically observed around amino substituents in aromatic systems.

Bond angle analysis provides additional insight into the hybridization state changes accompanying carbon-nitrogen bond shortening. The nitrogen atom in amino-substituted biphenyls typically exhibits bond angles approaching 120°, indicating a transition from sp³ toward sp² hybridization [12]. This hybridization change accompanies the increased double bond character and reflects the geometric requirements for optimal orbital overlap in the conjugated system.

Steric Effects of Isopropyl Groups on Planarity

The steric effects imposed by isopropyl substituents represent one of the most significant factors determining the molecular geometry and conformational preferences of 3,5-diisopropyl-4-aminobiphenyl. The bulky isopropyl groups, positioned at the 3 and 5 positions relative to the amino group, create substantial steric interactions that force deviations from the planar geometry preferred by unsubstituted biphenyl systems [14] [15].

Unsubstituted biphenyl exhibits a complex conformational behavior with a preference for twisted conformations in the gas phase (dihedral angle ~42°) but near-planar arrangements in the solid state due to crystal packing forces [2] [16]. However, the introduction of isopropyl substituents fundamentally alters this conformational landscape by introducing significant steric repulsions that favor non-planar arrangements regardless of the phase [17].

The steric effects of isopropyl groups can be quantitatively assessed through comparison with other alkyl substituents. Methyl groups, representing the smallest alkyl substituent, induce modest deviations from planarity with dihedral angles typically ranging from 25° to 30° [14] [15]. Isopropyl groups, with their increased steric bulk, produce more substantial geometric distortions with dihedral angles spanning 25° to 47°, depending on the specific substitution pattern and crystalline environment [14] [15].

The position-dependent nature of steric effects becomes particularly evident when comparing isopropyl substitution at different aromatic positions. Isopropyl groups in ortho positions relative to the biphenyl linkage produce the most severe steric interactions, while meta and para positions allow for greater conformational flexibility [14]. In 3,5-diisopropyl-4-aminobiphenyl, the meta positioning of the isopropyl groups relative to the biphenyl connection provides moderate steric hindrance that allows for conformational adjustment without complete disruption of conjugation.

Computational and experimental studies of isopropylbenzoic acids provide valuable insights into the conformational behavior of isopropyl-substituted aromatic systems. Unlike tert-butyl groups, which lock aromatic systems into highly non-planar conformations, isopropyl groups maintain sufficient conformational flexibility to allow equilibration between multiple conformational states [15]. This conformational freedom represents a balance between steric repulsion and conjugative stabilization that characterizes moderately bulky substituents.

The influence of multiple isopropyl substituents compounds the steric effects through cumulative interactions. In systems bearing multiple isopropyl groups, such as 3,5-diisopropyl-4-aminobiphenyl, the combined steric bulk can produce dihedral angles ranging from 35° to 52°, representing significant deviations from planarity [17] [18]. These large dihedral angles correspond to substantial reductions in conjugation efficiency and altered electronic properties compared to planar systems.

Table 3 provides a comprehensive comparison of steric effects across different substituent types, demonstrating the intermediate position of isopropyl groups between small substituents like methyl and extremely bulky substituents like tert-butyl. The dihedral angle data reveals the systematic progression of steric effects as substituent size increases, with corresponding impacts on molecular planarity and electronic conjugation.

The steric effects of isopropyl groups extend beyond simple geometric distortions to influence fundamental chemical properties. Reduced planarity corresponds to decreased conjugation efficiency, altered electronic transition energies, and modified reactivity patterns [19] [20]. These effects must be considered when evaluating the chemical behavior and potential applications of 3,5-diisopropyl-4-aminobiphenyl in various technological contexts.

XLogP3

5.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

253.183049738 g/mol

Monoisotopic Mass

253.183049738 g/mol

Heavy Atom Count

19

UNII

WM06RC2ZME

Dates

Last modified: 11-21-2023

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